molecular formula C9H4ClF3N2O B7980040 6-chloro-2-(trifluoromethyl)-1H-quinazolin-4-one

6-chloro-2-(trifluoromethyl)-1H-quinazolin-4-one

Cat. No.: B7980040
M. Wt: 248.59 g/mol
InChI Key: LDMYDHZFIHOKCI-UHFFFAOYSA-N
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Description

The compound with the identifier “6-chloro-2-(trifluoromethyl)-1H-quinazolin-4-one” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “6-chloro-2-(trifluoromethyl)-1H-quinazolin-4-one” involves several synthetic routes. One common method includes the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their hydrophobic cavity, enhancing its solubility and stability . The reaction conditions typically involve dissolving the compound in a suitable solvent and mixing it with cyclodextrins under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of “this compound” often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

The compound “6-chloro-2-(trifluoromethyl)-1H-quinazolin-4-one” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

The compound “6-chloro-2-(trifluoromethyl)-1H-quinazolin-4-one” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “6-chloro-2-(trifluoromethyl)-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “6-chloro-2-(trifluoromethyl)-1H-quinazolin-4-one” include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar structural features and chemical properties, making them useful for comparative studies.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. Compared to other similar compounds, it may exhibit enhanced solubility, stability, or biological activity, making it particularly valuable for certain applications .

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMYDHZFIHOKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=O)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.